1-(6-(Benzylamino)pyridin-3-yl)propan-1-one

Description

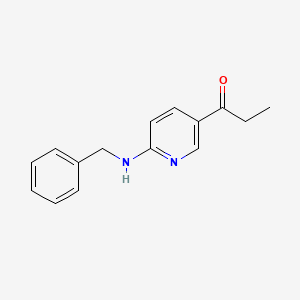

1-(6-(Benzylamino)pyridin-3-yl)propan-1-one is a substituted pyridine derivative featuring a benzylamino group at the 6-position and a propan-1-one moiety at the 3-position of the pyridine ring. For instance, compounds such as 1-(6-(benzylamino)pyridin-3-yl)ethan-1-one (a related ketone with a shorter chain) were synthesized via nucleophilic substitution and subsequent reactions with pentafluoropropionate derivatives . The benzylamino group in such structures is critical for modulating electronic properties and biological activity, as seen in studies targeting plasmodial lactate transporters .

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

1-[6-(benzylamino)pyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C15H16N2O/c1-2-14(18)13-8-9-15(17-11-13)16-10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,16,17) |

InChI Key |

NSPXLSCTABMPNG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-(Benzylamino)pyridin-3-yl)propan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxaldehyde and benzylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(6-(Benzylamino)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-(Benzylamino)pyridin-3-yl)propan-1-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-(6-(Benzylamino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, it may selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can lead to various biological effects, depending on the context of its use.

Comparison with Similar Compounds

Key compounds from :

- 3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one (1c): Features a 4-chlorophenyl group. Synthesized in 41% yield as a yellow oil. NMR data (δ 7.8 ppm for aromatic protons) and EI-MS (m/z 315 [M⁺]) confirm the structure .

- 3-(Benzylamino)-1-(naphthalen-2-yl)propan-1-one (1d): Substituted with a naphthyl group. Higher yield (55%) and solid state (m.p. 66–69°C) suggest improved crystallinity compared to 1c .

- 3-(Benzylamino)-1-(thiophen-2-yl)propan-1-one (1e): Thiophene substituent imparts distinct electronic properties. Similar yield (55%) to 1d but remains an oil .

Comparison :

The substituent’s electronic nature (e.g., electron-withdrawing Cl in 1c vs. electron-rich thiophene in 1e) influences reactivity and physical properties.

Pyridine-Based Ketones with Modified Amino Groups

Example from :

- 1-(2-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one: Differs in the amino group (propylamino vs. benzylamino) and methyl substitution at the 2-position.

Example from :

- 1-(6-(Benzylamino)pyridin-3-yl)ethan-1-one: Shorter ketone chain (ethanone vs. propanone). Synthesized in 49% yield, with subsequent derivatization yielding pentafluoro-substituted analogs for biological testing .

Comparison :

*Note: Direct synthesis data for the target compound are unavailable in the provided evidence.

Functionalized Pyridines with Trifluoromethyl or Chloro Substituents

Examples from and :

- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone (): The trifluoromethyl group enhances metabolic stability, making it valuable in pharmaceuticals and agrochemicals .

- 1-(6-Chloropyridin-3-yl)propan-1-one () : Chloro substitution is common in medicinal chemistry for tuning lipophilicity and binding affinity .

Comparison :

| Compound | Substituent | Key Property | Application |

|---|---|---|---|

| CF₃ | High stability | Pharmaceutical intermediates | |

| Cl | Lipophilicity modulation | Medicinal chemistry |

Research Implications and Gaps

- Synthetic Challenges : The target compound’s synthesis may require optimization, as analogs like 1c–1f in show moderate yields (41–69%) depending on substituents .

- Structural Insights : Crystallographic data (e.g., SHELX refinements in ) could further elucidate conformational preferences, but such studies are absent in the provided evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.